molecular formula C18H23NO3 B061706 Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 159634-59-0

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B061706
CAS No.: 159634-59-0
M. Wt: 301.4 g/mol
InChI Key: OWYHAYAJHNQBGG-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between an indene and a piperidine ring, making it a subject of interest in various fields of chemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves a multi-step process:

    Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Spirocyclization: The indene derivative undergoes a spirocyclization reaction with a piperidine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the spiro linkage.

    Introduction of the Tert-butyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or other substituted derivatives of the indene ring.

Scientific Research Applications

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of cell proliferation pathways in cancer cells or disruption of microbial cell wall synthesis in bacteria.

Comparison with Similar Compounds

    Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-3’-carboxylate: Similar structure but with a different position of the carboxylate group.

    6-Fluoro-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

    1’-(Tert-butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-6-carboxylic acid: Another structural isomer with potential differences in reactivity and application.

Uniqueness: Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-15(20)13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYHAYAJHNQBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595484
Record name tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159634-59-0
Record name tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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